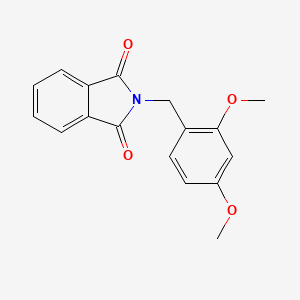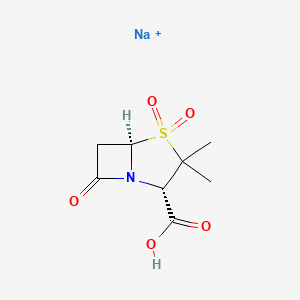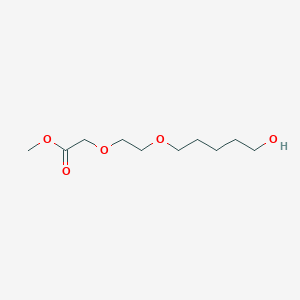
Apelin agonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Apelin agonist 1 involves several steps. One method includes the use of peptide synthesis techniques to create stable analogues of the apelin peptide. These analogues are designed to resist enzymatic degradation and maintain their biological activity .
Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient production of large quantities of the compound with high purity. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification .
Analyse Des Réactions Chimiques
Types of Reactions: Apelin agonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide structure, potentially affecting its biological activity.
Reduction: Reduction reactions can be used to stabilize the peptide by reducing disulfide bonds.
Substitution: Substitution reactions can introduce modifications to the peptide, enhancing its stability and activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and protecting groups.
Major Products: The major products formed from these reactions include modified peptides with enhanced stability and biological activity. These modifications can improve the compound’s therapeutic potential by increasing its resistance to enzymatic degradation .
Applications De Recherche Scientifique
Apelin agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-function relationship of the APJ receptor and its ligands.
Medicine: Potential therapeutic applications in treating cardiovascular diseases, diabetes, and obesity.
Mécanisme D'action
Apelin agonist 1 exerts its effects by binding to the APJ receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways. These pathways play crucial roles in regulating blood pressure, cardiac contractility, and fluid homeostasis .
The activation of the APJ receptor by this compound promotes endothelium-dependent vasodilation, lowers blood pressure, and enhances cardiac output. Additionally, it has anti-inflammatory and anti-fibrotic effects, making it a promising candidate for treating cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Apelin agonist 1 can be compared with other similar compounds, such as:
Apelin-13: A naturally occurring peptide with strong biological potency.
Elabela: Another endogenous ligand for the APJ receptor, involved in cardiovascular regulation.
BMS-986224: A small-molecule APJ agonist with similar receptor binding and signaling properties.
Uniqueness: this compound stands out due to its oral bioavailability and selective activation of the APJ receptor. Its stability and resistance to enzymatic degradation make it a valuable tool for research and therapeutic applications .
Propriétés
Formule moléculaire |
C23H20FN5O5S |
|---|---|
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
2-(2-cyano-4-fluorophenyl)-N-[4-(2,6-dimethoxyphenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]ethanesulfonamide |
InChI |
InChI=1S/C23H20FN5O5S/c1-32-18-5-3-6-19(33-2)21(18)29-22(20-7-4-11-34-20)26-27-23(29)28-35(30,31)12-10-15-8-9-17(24)13-16(15)14-25/h3-9,11,13H,10,12H2,1-2H3,(H,27,28) |
Clé InChI |
DIUOERYDCPDWJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)N2C(=NN=C2NS(=O)(=O)CCC3=C(C=C(C=C3)F)C#N)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)


![2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate](/img/structure/B11933881.png)




![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)
![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)


![propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11933931.png)
